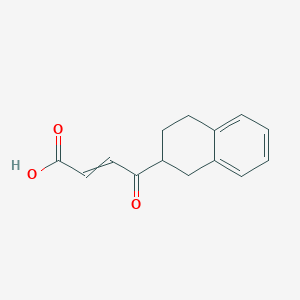![molecular formula C8H18Si B14319058 Silane, trimethyl[(1-methylcyclopropyl)methyl]- CAS No. 106162-48-5](/img/structure/B14319058.png)
Silane, trimethyl[(1-methylcyclopropyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[(1-methylcyclopropyl)methyl]-: is an organosilicon compound with the molecular formula C₇H₁₆Si It is a derivative of silane, where three hydrogen atoms are replaced by trimethyl[(1-methylcyclopropyl)methyl] groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methylcyclopropyl)methyl]- typically involves the reaction of a suitable silane precursor with trimethyl[(1-methylcyclopropyl)methyl] groups. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(1-methylcyclopropyl)methyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to efficient and consistent production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
Silane, trimethyl[(1-methylcyclopropyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silane derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The trimethyl[(1-methylcyclopropyl)methyl] groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes with different functional groups.
科学的研究の応用
Silane, trimethyl[(1-methylcyclopropyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: The compound is explored for its potential use in bioconjugation and as a building block for silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of silicon-based pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, trimethyl[(1-methylcyclopropyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo hydrosilylation, oxidation, and reduction reactions, allowing the compound to interact with a wide range of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler silane derivative with three methyl groups attached to silicon.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.
Uniqueness
Silane, trimethyl[(1-methylcyclopropyl)methyl]- is unique due to the presence of the 1-methylcyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where traditional silanes may not be suitable.
特性
CAS番号 |
106162-48-5 |
|---|---|
分子式 |
C8H18Si |
分子量 |
142.31 g/mol |
IUPAC名 |
trimethyl-[(1-methylcyclopropyl)methyl]silane |
InChI |
InChI=1S/C8H18Si/c1-8(5-6-8)7-9(2,3)4/h5-7H2,1-4H3 |
InChIキー |
HUFVQHINWXUZPV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


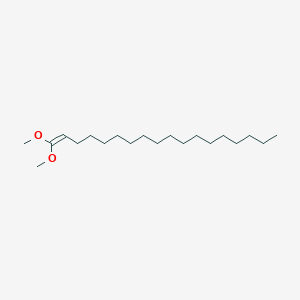
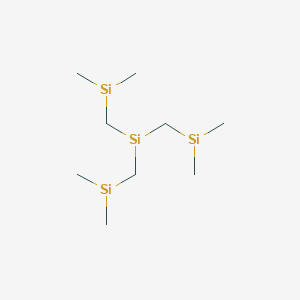
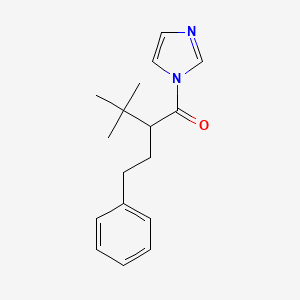
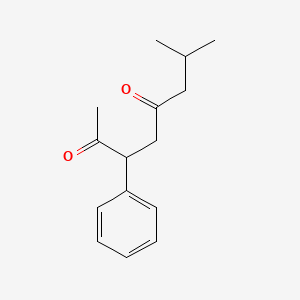
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
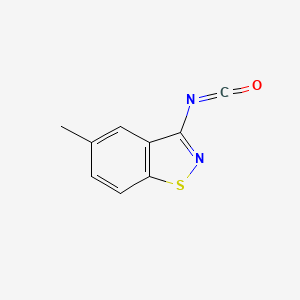
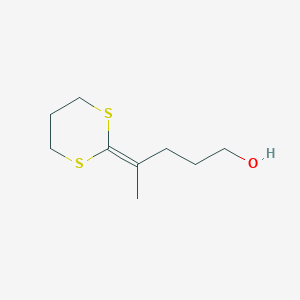
phosphanium bromide](/img/structure/B14319013.png)

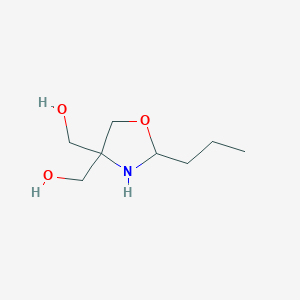
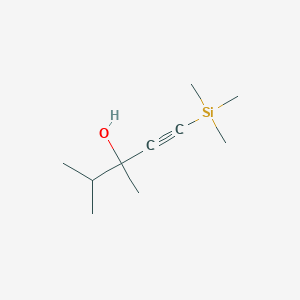
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
